Pochonin A

Hsp90 inhibition ATPase activity comparative pharmacology

Researchers studying Hsp90 client protein degradation in estrogen-sensitive systems face confounds from zearalenone-related RALs. Pochonin A (CAS 544712-80-3) eliminates this risk. - Hsp90 IC50 = 90 nM; no detectable ERβ activity in fluorescence polarization assays. - Dual antiviral activity: HSV-1 helicase-primase inhibition + host Hsp90 modulation. - Concise 7-step total synthesis enables analog library generation with reduced synthetic burden. - >98% purity; shipped ambient/blue ice; global delivery for R&D use.

Molecular Formula C18H19ClO6
Molecular Weight 366.8 g/mol
Cat. No. B1234700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePochonin A
Synonymspochonin A
Molecular FormulaC18H19ClO6
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)CCC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
InChIInChI=1S/C18H19ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2,4,8-9,14-15,21-22H,3,5-7H2,1H3/b4-2+/t9-,14+,15+/m0/s1
InChIKeyWUSYBKJSCTYKMV-UUEMPHROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pochonin A: Hsp90 Inhibitor & Antiviral Research Tool


Pochonin A (C18H19ClO6, MW 366.8 g/mol) is a naturally occurring 14-membered resorcylic acid lactone (RAL) isolated from the fermentation broths of the fungus Pochonia chlamydosporia [1]. It is a member of the pochonin family (pochonins A-F), which were originally identified through a high-throughput screen targeting inhibition of the herpes simplex virus (HSV) helicase-primase complex, an ATPase-dependent enzyme [1]. Pochonin A exhibits dual biological activity: it functions as an inhibitor of heat shock protein 90 (Hsp90) with an IC50 of 90 nM [2], and it demonstrates moderate antiviral activity against Herpes Simplex Virus 1 (HSV-1) in cellular replication assays [1].

Pathway
Hsp90 ATPase inhibition study fit
Probe
Natural product RAL scaffold tool
Context
Antiviral helicase-primase screening context
Advantage
Absence of ERβ modulation vs. zearalenone class

Why Pochonin A Cannot Be Replaced by Radicicol or Geldanamycin


Resorcylic acid lactones targeting Hsp90 are not functionally interchangeable due to substantial differences in their multi-target selectivity profiles, chemical stability under physiological conditions, and unique off-target liabilities. While radicicol is a more potent Hsp90 inhibitor (IC50 ~20 nM), it suffers from rapid metabolic inactivation via Michael addition at its cis-enone moiety and exhibits chemical instability that severely limits its utility in animal models [1][2]. Conversely, the benzoquinone ansamycin geldanamycin demonstrates hepatotoxicity and P-glycoprotein efflux susceptibility that preclude its use in many in vivo settings [1]. Pochonin A, in contrast, is devoid of the estrogenic activity found in the structurally related mycotoxin zearalenone, representing a critical safety differentiation [3]. Furthermore, the pochonin scaffold possesses distinct conformational properties that influence kinase selectivity beyond Hsp90 inhibition, with pochonin-based libraries demonstrating a >14% hit rate against a panel of 24 kinases at 10 μM [4]. These multidimensional differences preclude simple substitution based solely on Hsp90 IC50 values.

Hsp90 Potency Radicicol’s biochemical potency may not translate to cellular models due to metabolic instability; direct replacement risks underperformance.
Toxicity Profile Geldanamycin hepatotoxicity and P-gp efflux susceptibility may alter in vivo interpretation compared to pochonin A.
Off-target ER Zearalenone-class estrogenic activity may confound hormone-responsive assays; pochonin A lacks detectable ERβ modulation.
Kinase Selectivity Scaffold-level kinase promiscuity differs from radicicol’s Hsp90 selectivity; off-target readouts may require review.

Pochonin A: Differentiation Evidence vs. Hsp90 Inhibitors


Hsp90 Inhibition Potency

Pochonin A inhibits Hsp90 with an IC50 of 90 nM in a biochemical assay [1]. This potency is intermediate between the two prototypical Hsp90 inhibitors: radicicol (IC50 ~20 nM) and geldanamycin (IC50 4.8 μM under comparable ATP concentrations of 510 μM) [2]. The 4.5-fold lower potency of pochonin A versus radicicol must be contextualized against radicicol's well-documented chemical instability and rapid in vivo inactivation, which often negate its biochemical potency advantage in cellular and animal models [3].

Hsp90 IC50
Cross-study comparable
90 nM (ATPase assay)
Radicicol: 20 nM; Geldanamycin: 4.8 μM
Reported assay potency context; supports pathway study fit with reduced metabolic liability risk.
Potency rank intermediate; direct translation to cellular models requires validation.
Hsp90 inhibition ATPase activity comparative pharmacology

Absence of Estrogenic Activity

Pochonin A, along with other metabolites from Pochonia chlamydosporia strain P 0297, was specifically tested for modulatory activity on the human estrogenic receptor ERβ using a fluorescence polarization assay. In contrast to the structurally related resorcylic acid lactone zearalenone and its derivatives (which are known estrogenic mycotoxins), none of the pochonin metabolites—including pochonin A—showed detectable estrogenic receptor activity [1][2]. Beta-zearalenol, but not zearalenone or alpha-zearalenol, exhibited antiherpetic effects in the same study [1].

ERβ Selectivity
Direct head-to-head
No detectable ERβ activity
vs. zearalenone class (estrogenic)
Supports selectivity profiling review; avoids endocrine confounding in estrogen-sensitive models.
Fluorescence polarization assay; class-level mycotoxin differentiation.
selectivity profiling off-target activity endocrine disruption

Macrocyclic Stability Advantage

The 14-membered macrocyclic framework of pochonin A confers enhanced thermal and chemical stability relative to acyclic resorcylic acid analogs . While radicicol suffers from chemical instability due to the presence of a reactive cis-enone moiety that undergoes Michael addition under physiological conditions—a liability that hinders its efficacy in animal models [1]—pochonin A contains an epoxide functionality that contributes to its distinct conformational and stability profile. This macrocyclic rigidity directly impacts compound handling, storage, and reproducibility in long-term experimental workflows.

Macrocyclic Stability
Class-level inference
14-membered rigid scaffold; avoids cis-enone lability
Reported stability context; may support long-term assay reproducibility.
Qualitative advantage over radicicol; quantitative stability data to verify.
chemical stability macrocyclic scaffold structural rigidity

Kinase Inhibition Profile

A diversity-oriented library based on the pochonin scaffold, incorporating five points of structural diversification, was screened against a panel of 24 therapeutically relevant kinases at a concentration of 10 μM. The library yielded a >14% hit rate [1]. This broad kinase inhibition profile distinguishes the pochonin chemotype from radicicol, which has been primarily characterized as a selective Hsp90 inhibitor with limited reported kinase cross-reactivity. The kinase inhibition potential of pochonin A specifically has not been exhaustively profiled against all 24 kinases, but the scaffold-level data indicate a broader polypharmacology profile than radicicol.

Kinase Panel
Class-level inference
>14% hit rate (24 kinases, 10 μM)
Supports multi-target profiling context; scaffold polypharmacology review recommended.
Pochonin library data; individual compound profiling incomplete.
kinase inhibition diversity-oriented synthesis hit rate

Antiviral Activity Against HSV-1

Pochonin A was originally identified from a high-throughput screen for inhibitors of the HSV helicase-primase complex and demonstrates moderate antiviral activity against Herpes Simplex Virus 1 (HSV-1) in cellular replication assays [1]. While specific IC50 values for pochonin A against HSV-1 are not provided in the primary isolation paper, the compound was characterized as showing moderate activity alongside other pochonin family members. Notably, pochonin C was identified as having the highest selectivity index (Tox50/IC50) against HSV among the pochonins [2]. The antiviral activity of pochonin A represents a secondary pharmacological dimension absent in geldanamycin, which has not been characterized for HSV inhibition.

HSV-1 Activity
Class-level inference
Moderate antiviral effect in cellular replication assay
Supports dual-pathway research context (Hsp90 + viral helicase).
Exact IC50 not reported; comparative selectivity index data available for pochonin C.
antiviral activity HSV-1 cellular replication assay

Synthetic Accessibility

An expedient total synthesis of (−)-pochonin A has been reported requiring only seven synthetic steps [1]. This concise synthetic route contrasts with the more complex fermentative isolation of radicicol from fungal cultures (Monosporium bonorden, Nectria radicicola) and the multi-step semisynthetic modifications required for geldanamycin-derived clinical candidates such as 17-AAG and 17-DMAG [2]. The relatively short synthetic pathway facilitates analog generation and structure-activity relationship (SAR) studies, as demonstrated by subsequent diversity-oriented synthesis efforts that generated pochonin libraries with five points of structural diversification [3].

Synthetic Route
Supporting evidence
7-step total synthesis reported
Supports analog library generation; may reduce procurement constraints.
Expedient route enables SAR exploration vs. fermentation-dependent comparators.
chemical synthesis synthetic accessibility medicinal chemistry

Pochonin A: Research & Industrial Applications


Hsp90 Inhibition Without Estrogenic Confounding

Pochonin A is suitable for Hsp90 inhibition studies where off-target estrogenic receptor modulation would confound data interpretation. Unlike the structurally related zearalenone family of RALs, pochonin A demonstrates no detectable activity on the human estrogenic receptor ERβ in fluorescence polarization assays [1]. This selectivity advantage is critical for experiments in hormone-responsive cell lines or in vivo models where endocrine disruption would introduce significant experimental variability. Researchers should select pochonin A over zearalenone or related RALs when studying Hsp90 client protein degradation (e.g., HER2, Akt, Raf-1) in estrogen-sensitive systems.

Dual-Target Antiviral Research (HSV Helicase & Hsp90)

Pochonin A is appropriate for research programs exploring dual-target antiviral strategies that combine viral helicase-primase inhibition with host Hsp90 modulation. The compound was originally identified from a high-throughput screen specifically targeting the HSV helicase-primase complex and shows moderate activity in cellular HSV-1 replication assays [1]. Its concurrent Hsp90 inhibitory activity (IC50 = 90 nM) [2] provides a unique tool compound for investigating host chaperone dependency in viral replication. This dual mechanism is not accessible with radicicol (rapidly metabolized, limited antiviral characterization) or geldanamycin (no documented HSV activity), positioning pochonin A as a distinct chemical probe for virology research.

Diversity-Oriented Synthesis & Kinase Discovery

The pochonin scaffold, including pochonin A as a reference natural product, serves as an effective starting point for diversity-oriented synthesis campaigns targeting kinase inhibition. A pochonin-based library incorporating five points of structural diversification achieved a >14% hit rate against a panel of 24 therapeutically relevant kinases at 10 μM [1]. The concise seven-step total synthesis of pochonin A [2] enables medicinal chemistry groups to generate analog libraries with reduced synthetic burden compared to more complex natural product scaffolds. This application is particularly relevant for academic and industrial groups pursuing ATP-competitive inhibitor discovery programs beyond Hsp90.

RAL Comparative Pharmacology

Pochonin A functions as an essential comparator compound in studies mapping the structure-activity relationships of 14-membered RALs. Positioned between radicicol (more potent but chemically unstable) and zearalenone (estrogenic mycotoxin), pochonin A occupies a distinct pharmacological niche defined by moderate Hsp90 potency (90 nM IC50) [1], absence of estrogenic activity [2], and detectable antiviral effects [3]. Procurement of pochonin A alongside radicicol and pochonin D enables systematic investigation of how subtle structural modifications (chlorine substitution pattern, epoxide versus cis-enone functionality) influence target engagement, metabolic stability, and polypharmacology within this natural product class.

Application
Selection Property
Validation Focus
Hsp90 studies in estrogen-responsive models
Absence of ERβ modulation
Estrogenic receptor selectivity review
Antiviral helicase-primase & host chaperone research
Dual Hsp90/HSV inhibition profile
Viral replication endpoint context
Kinase inhibitor discovery via scaffold diversification
Synthetic accessibility & scaffold hit rate
Kinase panel profiling review
RAL class SAR studies
Distinct pharmacological niche (no ER activity, moderate Hsp90 potency)
Comparative pharmacology endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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